2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester
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Overview
Description
2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester is a synthetic organic compound characterized by the presence of difluoro and amino groups attached to a propanoic acid methyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester typically involves the reaction of 2,2-difluoropropanoic acid with methyl(phenylmethyl)amine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired ester compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The difluoro groups and amino functionality play a crucial role in its reactivity and binding affinity to target molecules. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, phenylmethyl ester: Similar in structure but lacks the difluoro groups.
Diclofop methyl: Another ester compound with different substituents and applications
Uniqueness
The presence of difluoro groups in 2,2-difluoro-3-[methyl(phenylmethyl)amino]Propanoic acid methyl ester imparts unique chemical properties, such as increased stability and reactivity, which distinguish it from other similar compounds .
Properties
Molecular Formula |
C12H15F2NO2 |
---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
methyl 3-[benzyl(methyl)amino]-2,2-difluoropropanoate |
InChI |
InChI=1S/C12H15F2NO2/c1-15(8-10-6-4-3-5-7-10)9-12(13,14)11(16)17-2/h3-7H,8-9H2,1-2H3 |
InChI Key |
MAYXWSWGVHOPGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C(=O)OC)(F)F |
Origin of Product |
United States |
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